1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains both a pyridine ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrazole rings in its structure makes it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Related compounds such as pyridine derivatives have been reported to exhibit antifungal activity against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against Sterol 14-alpha demethylase (CYP51) .
Mode of Action
For instance, related compounds have been found to inhibit the formation of yeast to mold and ergosterol biosynthesis in Candida spp . This suggests that 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to inhibit the formation of yeast to mold and ergosterol biosynthesis in candida spp . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death. Therefore, it’s plausible that this compound may affect similar pathways.
Pharmacokinetics
Related compounds have been analyzed for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of this compound.
Result of Action
Related compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains . These compounds inhibit key biological processes in these organisms, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of 2-pyridylhydrazine with an appropriate aldehyde or ketone. One common method is the cyclization of 2-pyridylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring. The resulting intermediate can then be oxidized to introduce the aldehyde group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product. The choice of solvents and reagents is also critical to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions to introduce various functional groups.
Major Products Formed
Oxidation: 1-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(Pyridin-2-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: It is used as a building block for the construction of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with unique electronic, optical, or catalytic properties.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position of the pyrazole ring.
1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position of the pyrazole ring.
1-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 5-position of the pyrazole ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
2-pyridin-2-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-4-6-11-12(8)9-3-1-2-5-10-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIJWOGFKJEMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718984 |
Source
|
Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269294-20-3 |
Source
|
Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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